molecular formula C12H9N3O2 B2859866 N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide CAS No. 2034238-91-8

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide

Cat. No.: B2859866
CAS No.: 2034238-91-8
M. Wt: 227.223
InChI Key: RYMWFSQMHPWINR-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is a chemical compound designed for research purposes, featuring a pyrazolo[1,5-a]pyridine core linked to a furan carboxamide group. This structure is part of a privileged scaffold in medicinal chemistry known for its significant potential in drug discovery . Compounds based on the pyrazolo[1,5-a]pyridine structure have been extensively investigated as small-molecule inhibitors for various therapeutic targets . Research on analogous structures has demonstrated potent activity against diverse biological targets, suggesting this compound's potential utility in developing novel therapeutic agents for areas such as oncology and infectious diseases . The incorporation of the furan-3-carboxamide moiety is a strategic modification often employed to fine-tune the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, which are critical parameters for optimizing interactions with biological targets . As with all compounds in this class, researchers are encouraged to explore its specific mechanism of action and inhibitory profile. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMWFSQMHPWINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Conditions

Key parameters influencing the CDC process include solvent selection, acid loading, and atmospheric control. As demonstrated in Table 1, increasing acetic acid equivalents from 2 to 6 under an oxygen atmosphere enhances yields from 34% to 94%, while inert atmospheres (e.g., argon) result in negligible product formation. Strong acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) prove less effective, likely due to competing side reactions with the N-amino group.

Table 1: Effect of Acetic Acid Equivalents and Atmosphere on Pyrazolo[1,5-a]pyridine Synthesis

Entry Acetic Acid (equiv) Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Ar 6

Functionalization at Position 5

Introducing an amino group at position 5 of the pyrazolo[1,5-a]pyridine core necessitates strategic modifications to the CDC protocol. While the referenced studies primarily generate 7-amino derivatives, regioselective amination at position 5 may involve:

  • Directed C-H Activation : Palladium-catalyzed C-H amination using directing groups (e.g., pyridinyl or carbonyl motifs) to steer amination to position 5.
  • Nitro Reduction : Nitration of the pyrazolo[1,5-a]pyridine core followed by catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) to yield the 5-amino derivative.
  • Buchwald-Hartwig Amination : Coupling a halogenated pyrazolo[1,5-a]pyridine (e.g., 5-bromo variant) with ammonia or an amine source under palladium catalysis.

Amidation of Pyrazolo[1,5-a]pyridin-5-amine with Furan-3-carboxylic Acid

The final step involves coupling the 5-aminopyrazolo[1,5-a]pyridine intermediate with furan-3-carboxylic acid. Standard amidation protocols include:

Activation of Furan-3-carboxylic Acid

  • Acid Chloride Formation : Treatment of furan-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acyl chloride, which reacts efficiently with amines.
  • Coupling Reagents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of N-hydroxybenzotriazole (HOBt) to activate the carboxylic acid in situ.

Reaction Conditions

Combining pyrazolo[1,5-a]pyridin-5-amine (1.0 equiv) with activated furan-3-carboxylic acid (1.2 equiv) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 12–24 hours typically affords the target amide. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields analytically pure product.

Spectroscopic Characterization

Critical spectroscopic data for validating N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide include:

  • ¹H NMR : Distinct signals for the furan ring (δ 6.50–7.80 ppm), pyrazolo[1,5-a]pyridine protons (δ 7.20–8.30 ppm), and amide NH (δ 8.10–8.30 ppm).
  • ¹³C NMR : Carbonyl resonance at δ 162–165 ppm (amide C=O), furan carbons (δ 110–145 ppm), and pyrazolo[1,5-a]pyridine carbons (δ 100–155 ppm).
  • HRMS : Molecular ion peak consistent with the empirical formula C₁₃H₁₀N₄O₂ (exact mass 260.0808 Da).

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic effect .

Comparison with Similar Compounds

Structural Variations and Core Modifications

The primary distinction between the target compound and its analogs lies in the core heterocycle and substituent patterns:

Compound Name / CAS / Evidence Core Structure Key Substituents Molecular Weight Notable Features
N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide Pyrazolo[1,5-a]pyridine Furan-3-carboxamide Not specified Unique pyridine core; potential for planar binding interactions
5-(furan-2-yl)-N-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Furan-2-yl, trifluoromethyl, pyridin-4-yl 373.29 Pyrimidine core enhances π-stacking; trifluoromethyl improves metabolic stability
N-(2-chloropyridin-3-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Cyclopropyl, difluoromethyl, 2-chloropyridinyl 363.75 Chloropyridine enhances lipophilicity; cyclopropyl may reduce steric hindrance
N-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 3,4-dimethoxyphenyl, furan-2-yl Not specified Methoxy groups improve solubility; furan-2-yl alters electronic density

Key Observations :

  • Core Flexibility : Pyrazolo[1,5-a]pyrimidine analogs dominate in the literature due to their synthetic accessibility and tunable electronic properties . The pyridine core in the target compound may offer distinct binding modes in biological systems.
  • Substituent Effects : Trifluoromethyl groups (e.g., ) are common for enhancing metabolic stability, while furan rings contribute to π-π interactions. Chlorine or cyclopropyl groups (e.g., ) modulate lipophilicity and steric effects.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Analogs range from 363.75 () to 493.28 (). The target compound’s lower MW (inferred from structure) may favor oral bioavailability.
  • Solubility : Methoxy groups () and polar carboxamides enhance aqueous solubility, whereas trifluoromethyl or bromophenyl groups () increase lipophilicity .

Q & A

Q. What are the common synthetic routes for preparing N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide and its derivatives?

The synthesis typically involves multi-step protocols:

  • Stepwise functionalization : Initial preparation of pyrazolo[1,5-a]pyridine intermediates via cyclocondensation (e.g., using methyl 3-amino-1H-pyrazole-4-carboxylate) followed by carboxamide coupling .
  • Coupling reactions : Amidation of pyrazolo[1,5-a]pyridine-5-carboxylic acid derivatives with furan-3-carboxamide using reagents like bis(pentafluorophenyl) carbonate (BPC) or triethylaluminum to activate the carbonyl group .
  • Key parameters : Solvent choice (e.g., anhydrous DMF or THF), temperature control (−45°C to 80°C), and purification via column chromatography .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Standard characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and carboxamide bond formation .
  • Mass spectrometry : High-resolution MS for molecular weight validation .
  • Chromatography : HPLC to assess purity (>95% typically required for biological testing) .
  • X-ray crystallography : For resolving ambiguous stereochemistry in complex derivatives .

Q. What initial biological activities have been reported for this compound class?

Pyrazolo[1,5-a]pyridine carboxamides exhibit:

  • Anticancer activity : Inhibition of cancer cell proliferation via kinase or protease inhibition (e.g., IC50_{50} values in the µM range for cathepsin K) .
  • Enzyme modulation : Interaction with targets like IRAK4 (implicated in inflammatory diseases) and amyloid β-peptide aggregation .
  • Fluorescence properties : Derivatives with trifluoromethyl groups show potential as bioimaging probes .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving pyrazolo[1,5-a]pyridine intermediates?

  • Catalyst screening : Use palladium or copper catalysts for Suzuki-Miyaura couplings to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 14 hours to 30 minutes) and improves yields by 15–20% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions during amidation .

Q. What structure-activity relationship (SAR) trends are observed when modifying the furan and pyridine moieties?

  • Furan substitution : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
  • Pyridine functionalization : Addition of methyl or phenyl groups increases hydrophobic interactions with enzyme active sites, improving inhibition potency .
  • Carboxamide linkers : Bulky substituents (e.g., tetrahydrofuran) improve bioavailability by reducing first-pass metabolism .

Q. How should researchers address contradictory bioactivity data across different assay systems?

  • Assay validation : Cross-test compounds in orthogonal assays (e.g., fluorescence-based vs. colorimetric cathepsin K assays) to rule out interference .
  • Control for impurities : Use HPLC-purified batches to exclude false positives from synthetic byproducts .
  • Cell permeability studies : Compare IC50_{50} values in cell-free vs. cell-based assays to identify membrane permeability issues .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., IRAK4) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with inhibitory activity .

Q. What challenges arise in purifying this compound derivatives?

  • Co-elution issues : Separate regioisomers using reverse-phase HPLC with acetonitrile/water gradients .
  • Crystallization difficulties : Add anti-solvents like hexane to THF solutions to induce crystallization of polar intermediates .
  • Degradation during storage : Store compounds at −20°C under argon to prevent hydrolysis of the carboxamide bond .

Q. How can metabolic stability be improved for in vivo studies?

  • Isotope labeling : Introduce 2H^2H or 19F^{19}F at metabolically vulnerable positions to slow hepatic clearance .
  • Prodrug strategies : Convert carboxamides to ester prodrugs for enhanced oral absorption .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?

  • Kinetic assays : Measure KiK_i values using Dixon plots to distinguish competitive vs. non-competitive inhibition .
  • Thermal shift assays : Monitor target protein melting temperature (TmT_m) shifts to confirm direct binding .
  • Selectivity panels : Test against related enzymes (e.g., cathepsin B vs. K) to assess specificity .

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